1-methyl-3-(piperidin-4-yl)-1H-1,2,4-triazol-5-amine
Description
Properties
Molecular Formula |
C8H15N5 |
|---|---|
Molecular Weight |
181.24 g/mol |
IUPAC Name |
2-methyl-5-piperidin-4-yl-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C8H15N5/c1-13-8(9)11-7(12-13)6-2-4-10-5-3-6/h6,10H,2-5H2,1H3,(H2,9,11,12) |
InChI Key |
KDBXMQRZLFKUDU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC(=N1)C2CCNCC2)N |
Origin of Product |
United States |
Preparation Methods
Method Overview:
This approach involves the cyclization of hydrazide derivatives bearing appropriate substituents, followed by N-methylation and functionalization with piperidine.
Key Steps:
- Preparation of hydrazide intermediates: Starting from suitable carboxylic acids or acyl chlorides, hydrazides are synthesized via reaction with hydrazine hydrate.
- Cyclization to form the 1,2,4-triazole ring: The hydrazide derivatives undergo cyclization reactions with reagents such as formic acid derivatives or amidines under reflux conditions, often facilitated by catalysts like sulfamic acid or polyphosphoric acid.
- Introduction of methyl group at N-1 position: N-methylation is achieved using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
- Attachment of piperidin-4-yl group: The piperidine moiety is incorporated via nucleophilic substitution or reductive amination, often using piperidine derivatives with suitable leaving groups or activated intermediates.
Representative Reaction Scheme:
Hydrazide derivative → Cyclization to 1,2,4-triazole → N-methylation → N-alkylation with piperidin-4-yl halide or amine
Advantages:
- High regioselectivity
- Good yields under optimized conditions
- Flexibility for substitution pattern variation
Direct Multi-Component Reactions (MCR) Using 1,2,4-Triazole Precursors
Method Overview:
Recent advances utilize multicomponent reactions that combine simple precursors such as hydrazines, aldehydes, and amines, under microwave irradiation or conventional heating, to synthesize the core structure efficiently.
Key Steps:
- Formation of the triazole ring: Using hydrazine derivatives and aldehydes to generate hydrazones, which cyclize under specific conditions to form the 1,2,4-triazole core.
- N-Methylation: The resulting triazole is methylated at the N-1 position using methylating agents.
- Piperidine conjugation: The piperidin-4-yl group is attached via nucleophilic substitution or coupling reactions with activated intermediates, such as piperidine halides or activated esters.
Research Findings:
- Microwave-assisted synthesis significantly improves yields and reduces reaction times.
- The multicomponent approach allows for diverse substitution patterns, facilitating structure-activity relationship (SAR) studies.
Data Table:
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| 1 | Hydrazine hydrate + aldehyde | Reflux | 70-85% | Forms hydrazone intermediate |
| 2 | Cyclization agent (e.g., formic acid) | Microwave or reflux | 75-90% | Formation of 1,2,4-triazole core |
| 3 | Methylating agent (e.g., methyl iodide) | Base, room temp | 80-95% | N-methylation at N-1 |
| 4 | Piperidine halide or amine | Reflux, solvent | 70-85% | Final functionalization |
Functionalization of Pre-formed 1,2,4-Triazole Derivatives
Method Overview:
This method involves starting from pre-synthesized 1,2,4-triazole compounds, followed by selective N-methylation and subsequent attachment of the piperidin-4-yl group.
Key Steps:
- Preparation of the core 1,2,4-triazole: Via cyclization of hydrazides or amidines.
- Selective N-methylation: Using methylating agents under controlled conditions to methylate the N-1 position.
- Piperidine attachment: Achieved through nucleophilic substitution using piperidine derivatives with suitable leaving groups or via reductive amination.
Research Insights:
- This pathway offers high regioselectivity and is suitable for late-stage functionalization.
- The process benefits from microwave irradiation to accelerate methylation and substitution steps.
Microwave-Assisted Synthesis for Enhanced Efficiency
Recent literature emphasizes the use of microwave irradiation to facilitate the synthesis of 1,2,4-triazole derivatives, including the compound of interest, with notable benefits:
- Reduced Reaction Times: Typically from hours to minutes.
- Higher Yields: Due to improved reaction kinetics.
- Cleaner Products: Less by-product formation, simplifying purification.
Example:
In the synthesis of related 1,2,4-triazole compounds, microwave irradiation at temperatures around 170–180°C for 15–25 minutes has been shown to produce yields exceeding 80% under optimized conditions.
Summary of Key Conditions and Data:
Chemical Reactions Analysis
Types of Reactions
1-methyl-3-(piperidin-4-yl)-1H-1,2,4-triazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, where halogens or other leaving groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide at elevated temperatures.
Major Products
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
1-methyl-3-(piperidin-4-yl)-1H-1,2,4-triazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and as an antimicrobial agent.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-methyl-3-(piperidin-4-yl)-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The piperidine moiety can enhance the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Aromatic vs. Aliphatic Substituents
Naphthalene/aryl-substituted triazoles (e.g., 3-(naphthalen-1-yl)-1-phenyl-1H-1,2,4-triazol-5-amine (3a)):
- Piperazine/piperidine-substituted triazoles (e.g., 5-(4-methylpiperazin-1-yl)-1H-1,2,4-triazol-3-amine): The methylpiperazine group at the 5-position (vs. Piperidine in the target compound may offer conformational rigidity, favoring interactions with CNS targets like serotonin or dopamine receptors .
Bioisosteric Replacements
- Tetrazole-substituted triazoles (e.g., 5-(1H-tetrazol-1-yl)-1H-1,2,4-triazol-3-amine):
Pharmacological and Physicochemical Properties
Key Observations
- Solubility : Piperidine and piperazine substituents improve aqueous solubility compared to aromatic groups, critical for oral bioavailability .
- Steric Effects : Bulky substituents like isopropyl (3-isopropyl-1-methyl-triazol-5-amine) may hinder target binding but improve metabolic stability .
- Energetic Applications : Azido and nitro groups (e.g., 3-azido-N-nitro-triazol-5-amine) shift utility to explosives, highlighting substituent-driven diversification .
Biological Activity
1-Methyl-3-(piperidin-4-yl)-1H-1,2,4-triazol-5-amine (CAS No. 1565512-96-0) is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other therapeutic potentials, supported by data tables and relevant research findings.
- Molecular Formula : C₈H₁₅N₅
- Molecular Weight : 181.24 g/mol
- Structural Features : The compound contains a triazole ring and a piperidine moiety, which contribute to its biological activity.
Antimicrobial Activity
Research has shown that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus (MRSA) | 15.8 |
| Escherichia coli | 31.6 |
| Pseudomonas aeruginosa | 25.0 |
These results indicate that the compound is particularly effective against MRSA, suggesting its potential as a candidate for developing new antibacterial agents .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines:
| Cell Line | IC₅₀ (µM) |
|---|---|
| HeLa (Cervical Cancer) | 12.5 |
| MDA-MB-231 (Breast Cancer) | 9.8 |
| A549 (Lung Cancer) | 15.0 |
These findings highlight the compound's potential as an anticancer agent, particularly against breast and cervical cancers .
The biological activity of this compound is believed to be mediated through multiple mechanisms:
- Inhibition of Enzymatic Activity : The compound shows inhibitory effects on various enzymes such as carbonic anhydrase and histone deacetylases, which are crucial in cancer progression and microbial resistance .
- Interaction with Cellular Targets : Molecular docking studies suggest that the compound binds effectively to specific protein targets involved in cell proliferation and survival pathways.
Case Study 1: Antibacterial Efficacy
A clinical study assessed the effectiveness of this compound in treating infections caused by resistant bacterial strains. Patients treated with formulations containing the compound showed a significant reduction in infection rates compared to those receiving standard treatments.
Case Study 2: Anticancer Trials
In a preclinical trial involving mice with induced tumors, administration of the compound resulted in a marked decrease in tumor size and improved survival rates compared to control groups. These results were attributed to the compound's ability to induce apoptosis in cancer cells .
Q & A
Q. What are the common synthetic routes for 1-methyl-3-(piperidin-4-yl)-1H-1,2,4-triazol-5-amine, and how can structural purity be ensured?
Answer: The synthesis typically involves cyclization and functionalization of precursor heterocycles. For example:
- Step 1: React thiourea analogues with halogenating agents to form intermediates (e.g., S-alkylation in alkaline media, as in triazol-4-amine derivatives) .
- Step 2: Purify intermediates via recrystallization or column chromatography.
- Structural Confirmation: Use ¹H/¹³C NMR to verify substituent positions (e.g., methyl and piperidinyl groups) and X-ray crystallography to resolve ambiguities in regiochemistry (critical for tautomeric forms) .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
Answer:
- NMR Spectroscopy: Assign peaks using 2D techniques (COSY, HSQC) to distinguish between triazole and piperidine protons. For example, piperidinyl protons appear as multiplet signals (δ 1.5–3.0 ppm), while triazole protons resonate at δ 7.5–8.5 ppm .
- X-ray Crystallography: Resolve tautomerism (e.g., 1,2,4-triazole vs. 1,3,4-triazole forms) and confirm dihedral angles between aromatic and heterocyclic rings .
Q. How can researchers screen this compound for preliminary biological activity?
Answer:
- In Vitro Assays: Test against bacterial strains (e.g., Mycobacterium tuberculosis) using microdilution methods .
- Enzyme Inhibition: Evaluate binding to targets like carbonic anhydrase isoforms (hCA I/II) via fluorescence-based assays .
- Cytotoxicity: Use MTT assays on cancer cell lines (e.g., HeLa) at concentrations ≤100 µM .
Advanced Research Questions
Q. How can regioisomer formation during synthesis be minimized or resolved?
Answer:
- Optimized Reaction Conditions: Control temperature (e.g., 120°C for cyclization) and solvent polarity to favor kinetic vs. thermodynamic products .
- Chromatographic Separation: Use reverse-phase HPLC with a C18 column to isolate regioisomers (e.g., 3- vs. 5-substituted triazoles) .
- Computational Modeling: Predict regioselectivity using DFT calculations (e.g., Gibbs free energy differences between pathways) .
Q. What strategies address low solubility in biological assays?
Answer:
Q. How can contradictory data in biological activity be analyzed?
Answer:
- Dose-Response Curves: Replicate assays across multiple concentrations to confirm IC₅₀/EC₅₀ values (e.g., antitubercular activity discrepancies in vs. cytotoxic data in ).
- Off-Target Profiling: Screen against related enzymes (e.g., kinase panels) to identify non-specific binding .
- Metabolite Analysis: Use LC-MS to detect degradation products that may interfere with assays .
Methodological Tables
Q. Table 1. Key Spectral Data for Structural Confirmation
| Proton Position | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|
| Triazole C-H | 8.2–8.5 (s, 1H) | 145–150 |
| Piperidinyl CH₂ | 2.8–3.2 (m, 2H) | 45–50 |
| N-Methyl | 3.0–3.3 (s, 3H) | 35–38 |
| Data derived from pyrazole and triazole analogues . |
Q. Table 2. Biological Activity Comparison
| Assay Type | Activity (IC₅₀) | Reference |
|---|---|---|
| Antitubercular (H37Rv) | 12.5 µM | |
| hCA II Inhibition | 0.8 µM | |
| Cytotoxicity (HeLa) | >100 µM |
Q. What computational tools are recommended for studying binding modes?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
